molecular formula C28H34O5 B11475172 (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one

(8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one

Cat. No.: B11475172
M. Wt: 450.6 g/mol
InChI Key: IVXZBYUDBRZPHL-CLUAHMLOSA-N
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Description

The compound (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one is a synthetic steroidal molecule. It is characterized by a complex structure that includes a benzodioxole moiety and a hydroxyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations including hydroxylation, methoxylation, and the introduction of the benzodioxole moiety. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives with different biological activities.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other complex molecules

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways and providing insights into cellular mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions, particularly those related to hormonal imbalances or metabolic disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials or products. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Disilanes: Organosilicon compounds with structural similarities.

Uniqueness

The uniqueness of (8xi,9xi,14xi,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androst-5-en-17-one lies in its complex structure and the presence of both steroidal and benzodioxole moieties. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

(10R,13S,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H34O5/c1-27-8-6-19(29)14-18(27)4-5-20-21(27)7-9-28(2)22(20)13-17(26(28)30)10-16-11-23(31-3)25-24(12-16)32-15-33-25/h4,10-12,19-22,29H,5-9,13-15H2,1-3H3/b17-10+/t19?,20?,21?,22?,27-,28-/m0/s1

InChI Key

IVXZBYUDBRZPHL-CLUAHMLOSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4=O)C)O

Origin of Product

United States

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